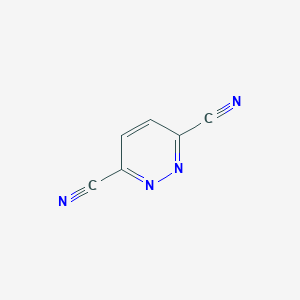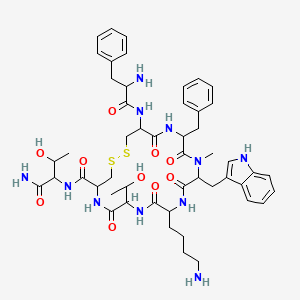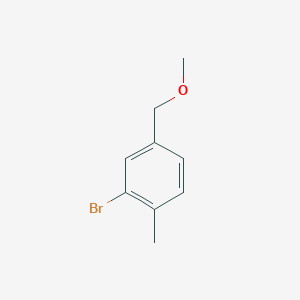
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 1,2-O-isopropylidène-3-O-benzoyl-D-allofuranose peut être synthétisé à partir du α-D-glucose par une série de réactions chimiques. Le processus implique une protection isopropylidène, une oxydation, une réduction et une benzoylation . Voici un aperçu général de la voie de synthèse :
Protection isopropylidène : Le α-D-glucose est traité avec de l'acétone et un catalyseur acide pour former l'intermédiaire protégé par l'isopropylidène.
Oxydation : L'intermédiaire protégé subit une oxydation pour introduire les groupes fonctionnels nécessaires.
Réduction : L'intermédiaire oxydé est ensuite réduit pour former la structure souhaitée.
Benzoylation : Enfin, le composé est benzoylé pour obtenir le 1,2-O-isopropylidène-3-O-benzoyl-D-allofuranose.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 1,2-O-isopropylidène-3-O-benzoyl-D-allofuranose ne soient pas bien documentées, les principes généraux de la synthèse organique à grande échelle s'appliquent. Cela comprend l'optimisation des conditions de réaction, l'utilisation de catalyseurs efficaces et l'emploi de techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le 1,2-O-isopropylidène-3-O-benzoyl-D-allofuranose subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent modifier la structure du composé, modifiant potentiellement sa réactivité et ses propriétés.
Substitution : Le groupe benzoyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .
4. Applications de la recherche scientifique
Le 1,2-O-isopropylidène-3-O-benzoyl-D-allofuranose a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement d'analogues de nucléosides.
Biologie : La similitude structurelle du composé avec les nucléosides le rend utile pour étudier les interactions de l'ADN et de l'ARN.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 1,2-O-isopropylidène-3-O-benzoyl-D-allofuranose implique son interaction avec les acides nucléiques. En tant qu'analogue de nucléoside, il peut être incorporé dans l'ADN ou l'ARN, perturbant la synthèse et la fonction normales des acides nucléiques. Cela peut entraîner l'inhibition de la réplication virale ou l'induction de la mort cellulaire dans les cellules cancéreuses .
Applications De Recherche Scientifique
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound’s structural similarity to nucleosides makes it useful in studying DNA and RNA interactions.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose involves its interaction with nucleic acids. As a nucleoside analog, it can be incorporated into DNA or RNA, disrupting normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Le 1,2-O-isopropylidène-3-O-benzoyl-D-allofuranose peut être comparé à d'autres analogues de nucléosides tels que :
3-O-Benzyl-1,2-O-isopropylidène-α-D-allofuranose : Structure similaire, mais avec un groupe benzyle au lieu d'un groupe benzoyle.
1,25,6-Di-O-isopropylidène-3-O-toluènesulfonyl-α-D-glucofuranose : Contient un groupe toluènesulfonyle, utilisé dans différentes applications de synthèse.
3,6-Didesoxy-3,6-épithio-1,2-isopropylidène-α-glucofuranose : Analogue thio avec une réactivité et des applications différentes.
Le caractère unique du 1,2-O-isopropylidène-3-O-benzoyl-D-allofuranose réside dans ses caractéristiques structurelles spécifiques et les propriétés chimiques qui en résultent, ce qui en fait un composé précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C16H20O7 |
|---|---|
Poids moléculaire |
324.32 g/mol |
Nom IUPAC |
[5-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate |
InChI |
InChI=1S/C16H20O7/c1-16(2)22-13-12(11(10(18)8-17)21-15(13)23-16)20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3 |
Clé InChI |
FVMGHHSPTSHJCW-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(C(OC2O1)C(CO)O)OC(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)

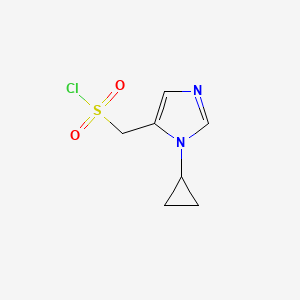
![4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)
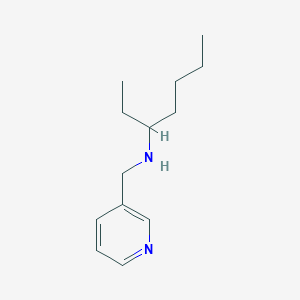
![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)
